“4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile” is a compound that is related to a class of compounds known as 3-cyanoquinoline derivatives . These compounds have been shown to have anti-tumor activity, making them potentially useful as chemoagents in treating various cancers, including pancreatic cancer, melanoma, lymphatic cancer, parotid tumors, Barrett’s esophagus, esophageal carcinomas, head and neck tumors, ovarian cancer, breast cancer, epidermoid tumors, cancers of the major organs, such as kidney, bladder, larynx, stomach, and lung, colonic polyps and colorectal cancer and prostate cancer .
The synthesis of this compound involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
The molecular structure of this compound can be represented by the SMILES notation: COc1cc(Nc2c(cnc3cc(OCCCN4CCN(C)CC4)c(OC)cc23)C#N)c(Cl)cc1Cl
.
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile is a chemical compound with significant relevance in medicinal chemistry, particularly as a kinase inhibitor. It is primarily known for its application in treating chronic myelogenous leukemia. The compound is classified under the category of 4-aminoquinolines, which are characterized by an amino group attached to the 4-position of a quinoline ring system. Its molecular formula is and it has a molecular weight of approximately 390.22 g/mol .
The synthesis of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile involves several steps:
The molecular structure of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile can be represented using various structural notations:
COc1cc2c(Nc3cc(OC)c(Cl)cc3Cl)c(cnc2cc1O)C#N
JQGPWNQWNMMMAS-UHFFFAOYSA-N
The compound features a quinoline ring system substituted with various functional groups including methoxy and chloro groups, which contribute to its biological activity .
The compound undergoes several chemical reactions that are critical for its pharmacological activity:
The mechanism of action for 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile primarily revolves around its role as a dual inhibitor of specific tyrosine kinases such as ABL and SRC:
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile has several scientific applications:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3